4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid follows International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The compound's Chemical Abstracts Service registry number is 1119449-79-4, providing a unique identifier for database searches and regulatory documentation. The IUPAC name precisely describes the substitution pattern on the benzoic acid core structure, with the methoxy group positioned at the 4-position and the more complex trifluoroethoxymethyl substituent at the 3-position relative to the carboxylic acid functional group.
Alternative systematic names for this compound include various permutations that maintain chemical accuracy while following different naming conventions. The compound may also be referenced as Benzoic acid, 4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]- in certain chemical databases, reflecting the base structure approach to nomenclature. German chemical literature refers to this compound as 4-Methoxy-3-[(2,2,2-trifluorethoxy)methyl]benzoesäure, while French nomenclature employs Acide 4-méthoxy-3-[(2,2,2-trifluoroéthoxy)méthyl]benzoïque. These international naming variations demonstrate the global recognition and study of this compound across different linguistic and regulatory frameworks.
The ChemSpider identification number 21800411 provides additional database access for computational and analytical chemistry applications. This systematic identification framework ensures accurate communication and documentation across research, industrial, and regulatory contexts. The multiplicity of naming conventions reflects the compound's significance in various chemical applications and the need for precise identification in international chemical commerce and research collaborations.
Molecular Formula and Weight Analysis
The molecular formula C11H11F3O4 defines the atomic composition of this compound, revealing the integration of fluorine atoms within the organic framework. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and four oxygen atoms, resulting in a molecular complexity that significantly influences the compound's properties. The average molecular mass of 264.199 atomic mass units places this compound in the medium molecular weight range for organic pharmaceuticals and agrochemicals.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H11F3O4 | |
| Average Molecular Mass | 264.199 amu | |
| Monoisotopic Mass | 264.060943 amu | |
| Fluorine Content | 21.6% by mass | |
| Oxygen Content | 24.2% by mass |
The monoisotopic mass of 264.060943 atomic mass units provides precise mass spectrometric identification capabilities, enabling accurate analytical detection and quantification. The fluorine content represents approximately 21.6% of the total molecular mass, indicating substantial halogenation that significantly influences the compound's electronic properties and metabolic stability. The oxygen content of 24.2% by mass reflects the multiple oxygen-containing functional groups, including the carboxylic acid, methoxy, and ether linkages within the trifluoroethoxy substituent.
The molecular weight analysis reveals important implications for the compound's physical properties, including volatility, solubility, and membrane permeability characteristics. The relatively high fluorine content suggests enhanced lipophilicity compared to non-fluorinated analogs, while the multiple oxygen atoms provide hydrogen bonding capabilities. This combination of hydrophobic and hydrophilic elements contributes to the compound's amphiphilic nature and potential for diverse biological interactions.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals important conformational considerations arising from the flexible side chain substituents. The trifluoroethoxymethyl group introduces rotational freedom around multiple single bonds, creating potential for various conformational isomers that may interconvert under ambient conditions. The carbon-oxygen single bond connecting the methylene bridge to the trifluoroethoxy group represents a primary source of conformational flexibility, allowing rotation that influences the overall molecular shape and potential intermolecular interactions.
Computational chemistry approaches suggest that the preferred conformations minimize steric clashes between the bulky trifluoroethoxy group and the aromatic ring system. The gauche and anti conformations around the carbon-carbon and carbon-oxygen bonds provide distinct spatial arrangements that influence the compound's three-dimensional molecular envelope. These conformational variations affect the accessibility of functional groups for chemical reactions and biological interactions, particularly influencing the compound's binding affinity to target proteins or enzymes.
The methoxy group at the 4-position adopts a coplanar arrangement with the benzene ring, maximizing conjugation between the oxygen lone pairs and the aromatic pi system. This electronic delocalization stabilizes the molecule and influences the electron density distribution throughout the aromatic system. The carboxylic acid group maintains its typical planar geometry, with the carbonyl oxygen and hydroxyl oxygen lying in the same plane as the benzene ring for optimal conjugation.
Intramolecular hydrogen bonding opportunities exist between the carboxylic acid proton and nearby oxygen atoms, particularly the methoxy oxygen, which may stabilize certain conformational arrangements. These weak interactions contribute to the overall conformational preference and influence the compound's solid-state packing arrangements and solution-phase behavior.
Comparative Structural Analysis with Substituted Benzoic Acid Derivatives
Comparative analysis with related benzoic acid derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The parent compound 4-methoxybenzoic acid, also known as para-anisic acid, provides a baseline for understanding the electronic and steric effects introduced by the additional trifluoroethoxymethyl substituent. 4-Methoxybenzoic acid exhibits a molecular formula of C8H8O3 with a molecular weight of 152.15 grams per mole, significantly smaller than the target compound.
The structural progression from 4-methoxybenzoic acid to the target compound demonstrates the systematic introduction of fluorinated substituents and their cumulative effects on molecular properties. 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid represents an intermediate complexity level, lacking the additional methoxy group but containing the trifluoroethoxymethyl substituent. This compound exhibits a molecular weight of 234.172 grams per mole and provides insight into the specific contributions of the methoxy group to the overall molecular behavior.
The positional isomer 2-(2,2,2-Trifluoroethoxy)benzoic acid demonstrates the importance of substitution pattern on molecular properties. The ortho-substitution pattern creates different steric and electronic environments compared to the meta and para positions in the target compound. This positional variation influences acidity, solubility, and reactivity patterns, highlighting the critical role of substitution position in determining chemical behavior.
Electronic effects analysis reveals that the electron-donating methoxy group at the 4-position increases electron density on the benzene ring, while the electron-withdrawing trifluoroethoxy group at the 3-position creates an opposing electronic influence. This electronic push-pull effect modulates the overall reactivity of the aromatic system and influences the acidity of the carboxylic acid functional group. The combination of these substituent effects creates a unique electronic environment that distinguishes this compound from simpler benzoic acid derivatives.
Computational Chemistry Approaches for Three-Dimensional Modeling
Modern computational chemistry methodologies provide essential tools for understanding the three-dimensional structure and properties of this compound. Density functional theory calculations, particularly those employing the B3LYP functional with extended basis sets, offer accurate predictions of molecular geometry, electronic properties, and vibrational frequencies. These computational approaches enable detailed analysis of conformational preferences, electronic distribution, and intermolecular interaction patterns that are difficult to determine experimentally.
The application of Gaussian basis sets such as 6-311++G(d,p) and 6-311++G(df,pd) provides high-level theoretical descriptions of the molecular electronic structure. These calculations reveal the optimal bond lengths, bond angles, and dihedral angles that define the compound's preferred three-dimensional arrangement. The computational results indicate that the trifluoroethoxy group adopts extended conformations that minimize steric interactions with the aromatic ring system while maximizing favorable electrostatic interactions.
Natural bond orbital analysis provides insights into the electronic delocalization patterns and hyperconjugative interactions within the molecule. These calculations reveal the extent of conjugation between the methoxy group and the aromatic pi system, as well as the electronic effects of the trifluoroethoxy substituent on the overall molecular stability. The analysis demonstrates that electron density flows from the electron-rich methoxy group toward the electron-deficient regions of the molecule, creating a dipolar character that influences intermolecular interactions.
Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited-state properties. These computational results provide valuable comparisons with experimental ultraviolet-visible spectroscopy data and help interpret the electronic transitions responsible for the compound's optical properties. The calculations reveal that the primary electronic transitions involve charge transfer between the substituted benzene ring and the carboxylic acid functional group.
Thermodynamic property calculations provide essential data for understanding the compound's stability, phase transitions, and reaction thermodynamics. These computational predictions include heat capacity, entropy, and Gibbs free energy values across temperature ranges relevant to synthetic and application conditions. The results indicate that the compound exhibits typical organic molecule thermodynamic behavior with contributions from internal rotation around flexible bonds and intermolecular interactions in condensed phases.
Properties
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-9-3-2-7(10(15)16)4-8(9)5-18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRXFYNQVQUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction can be represented as follows:
[ \text{4-Methoxybenzoic acid} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Reduction Reactions
The trifluoroethoxy (-OCH₂CF₃) and methoxy (-OCH₃) groups are resistant to reduction, but the carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reagent for such transformations, though specific data on this compound is sparse .
Example pathway :
Substitution Reactions
The electron-withdrawing trifluoroethoxy group enhances electrophilic substitution at the aromatic ring. Halogenation (e.g., chlorination) occurs preferentially at the ortho and para positions relative to the methoxy group. Nucleophilic substitution of the methylene (-CH₂-) linker is also feasible under strong alkaline conditions .
Notable reactions :
- Halogenation :
- Nucleophilic substitution :
Esterification and Amidation
The carboxylic acid group readily forms esters or amides. For example, reaction with methanol under acidic conditions yields the methyl ester :
Applications :
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several benzoic acid derivatives, differing primarily in substituent type, position, and functional groups. Key analogues include:
Biological Activity
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and case findings.
- Chemical Formula : C₁₁H₁₁F₃O₄
- CAS Number : 1119449-79-4
- Molecular Weight : 264.20 g/mol
- Structure : The compound features a methoxy group and a trifluoroethoxy moiety attached to a benzoic acid backbone.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, compounds with trifluoroethyl groups have shown enhanced activity against various bacterial strains. A study found that the introduction of a trifluoroethoxy group increased the potency of benzoic acid derivatives against Gram-positive bacteria, suggesting a promising avenue for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable investigation involved assessing its effects on cancer cell lines. The compound demonstrated cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines at concentrations of 1 and 10 μg/mL without significant cytotoxicity to normal fibroblasts . This indicates a selective action that could be beneficial in cancer therapy.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on neurolysin and the angiotensin-converting enzyme (ACE), which are critical in various physiological processes and disease states such as hypertension . The trifluoromethyl group is believed to enhance binding affinity to these enzymes, thereby increasing the compound's efficacy.
Case Studies
The biological activity of this compound is likely attributed to its structural characteristics that facilitate interaction with biological targets. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may improve binding to target proteins involved in disease processes.
Q & A
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
